3-Allyl-5-methoxy-4-propoxy-benzaldehyde

Description

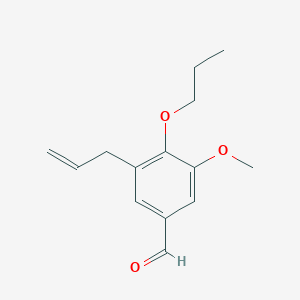

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-prop-2-enyl-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-6-12-8-11(10-15)9-13(16-3)14(12)17-7-5-2/h4,8-10H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBZSICHGJRTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1OC)C=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390012 | |

| Record name | 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876709-19-2 | |

| Record name | 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Allyl-5-methoxy-4-propoxy-benzaldehyde: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and prospective uses.

Introduction

This compound belongs to the class of substituted benzaldehydes, a group of compounds that are pivotal in both biological and synthetic chemistry. The unique arrangement of the allyl, methoxy, propoxy, and aldehyde functional groups on the benzene ring imparts a distinct set of chemical characteristics, making it an interesting candidate for further investigation. The presence of the aldehyde group offers a reactive site for a multitude of organic transformations, while the allyl group can be functionalized in various ways. The methoxy and propoxy groups modulate the electronic properties of the aromatic ring, influencing its reactivity and potential biological activity.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, we can infer its properties based on the behavior of structurally similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C14H18O3 | |

| Molecular Weight | 234.29 g/mol | |

| Appearance | Likely a pale yellow oil or low-melting solid | Based on similar substituted benzaldehydes. |

| Boiling Point | Estimated >300 °C | Prediction based on related structures. |

| Melting Point | Estimated <50 °C | Prediction based on related structures. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Sparingly soluble in water. | The hydrophobic allyl and propoxy groups suggest low water solubility. |

| pKa | Not readily available | The aldehyde proton is not typically acidic. |

Synthesis Pathway

A plausible synthetic route to this compound can be designed starting from a readily available precursor such as vanillin. The following multi-step synthesis illustrates a potential pathway.

Proposed Synthetic Workflow

The synthesis involves a series of protection, alkylation, rearrangement, and functional group transformation steps.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive model for the synthesis and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Protection of the Aldehyde Group of Vanillin

-

Dissolve vanillin in toluene.

-

Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected vanillin.

Step 2: Propoxylation of the Phenolic Hydroxyl Group

-

Dissolve the protected vanillin in a suitable polar aprotic solvent such as DMF or acetone.

-

Add a base, such as potassium carbonate.

-

Add 1-bromopropane dropwise at room temperature.

-

Heat the mixture and monitor the reaction by TLC.

-

After completion, cool the mixture, filter off the solids, and remove the solvent under reduced pressure. Purify the residue by column chromatography.

Step 3: Allylation and Claisen Rearrangement

-

The propoxylated intermediate is then subjected to allylation using allyl bromide in the presence of a base.

-

The resulting allyl ether undergoes a thermal Claisen rearrangement to introduce the allyl group onto the aromatic ring, ortho to the oxygen.

Step 4: Deprotection of the Aldehyde Group

-

Dissolve the product from the previous step in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid (e.g., HCl).

-

Stir the mixture at room temperature and monitor by TLC.

-

Once the deprotection is complete, neutralize the acid with a mild base, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Spectroscopic Analysis (Predicted)

The structure of this compound can be confirmed by various spectroscopic methods.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm.- Aromatic protons singlets.- Methoxy group (OCH₃) singlet around δ 3.9 ppm.- Propoxy group (OCH₂CH₂CH₃) signals: triplet around δ 4.0 ppm, sextet around δ 1.8 ppm, and triplet around δ 1.0 ppm.- Allyl group (CH₂CH=CH₂) signals: doublet around δ 3.4 ppm, multiplet around δ 5.9 ppm, and two doublets around δ 5.1 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon around δ 190-195 ppm.- Aromatic carbons in the range of δ 110-160 ppm.- Methoxy carbon around δ 56 ppm.- Propoxy carbons around δ 70, 22, and 10 ppm.- Allyl carbons around δ 34, 137, and 116 ppm. |

| IR (Infrared) Spectroscopy | - Strong C=O stretch for the aldehyde at ~1690 cm⁻¹.- C-H stretch of the aldehyde at ~2720 and ~2820 cm⁻¹.- Aromatic C=C stretches around 1600 and 1500 cm⁻¹.- C-O stretches for the ether linkages.- Alkene C=C stretch for the allyl group around 1640 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 234.1256 (for C₁₄H₁₈O₃). |

Potential Applications in Drug Development

Substituted benzaldehydes are known to exhibit a wide range of biological activities. The structural motifs present in this compound suggest several areas of potential therapeutic interest.

As a Scaffold in Medicinal Chemistry

The aldehyde functionality is a versatile handle for the synthesis of more complex molecules such as Schiff bases, heterocycles, and chalcones, which are classes of compounds with known pharmacological properties.

Caption: Potential synthetic transformations and applications in medicinal chemistry.

Analogy to Natural Products

The core structure of this molecule is related to phenylpropanoids, a class of natural products with diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The specific combination of substituents may lead to novel biological profiles. Further research and biological screening are necessary to elucidate the full potential of this compound.

Conclusion

This compound is a compound of interest for synthetic and medicinal chemists. While detailed experimental data is currently limited, its structure suggests a rich chemical reactivity and potential for biological applications. The synthetic pathway and predicted properties outlined in this guide provide a solid foundation for future research into this and related molecules. It is imperative that the proposed synthesis and any further investigations are conducted with rigorous experimental validation.

References

As this is a theoretical guide on a compound with limited publicly available data, direct references to its specific synthesis and properties are not available. The information presented is based on established principles of organic chemistry and knowledge of related compounds. For further reading on the synthesis and reactions of substituted benzaldehydes and related topics, the following resources are recommended:

- Strategic Applications of Named Reactions in Organic Synthesis by László Kürti and Barbara Czakó. This book provides comprehensive details on many of the named reactions relevant to the proposed synthesis. (ISBN: 978-0124297852)

- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure by Michael B. Smith. A fundamental text covering the principles of organic reactions. (ISBN: 978-1119371809)

An In-Depth Technical Guide to 3-Allyl-5-methoxy-4-propoxy-benzaldehyde: Synthesis, Characterization, and Application in Cancer Research

This technical guide provides a comprehensive overview of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde, a synthetic benzaldehyde derivative with significant potential as a key intermediate in the development of novel anti-cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, and application as a precursor to bioactive compounds.

Introduction: The Versatility of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone in organic synthesis, serving as pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The reactivity of the aldehyde functional group, coupled with the tunable electronic and steric properties imparted by various ring substituents, allows for the construction of complex molecular architectures with diverse biological activities. This compound (Figure 1) is a prime example of a multi-functionalized benzaldehyde, incorporating an allyl group amenable to further modification, and methoxy and propoxy moieties that can influence its solubility, reactivity, and interaction with biological targets.

This guide will delineate a proposed synthetic pathway to this molecule, detail its expected spectroscopic characteristics, and explore its application in the synthesis of 2,6-bis-benzylidene cyclohexanone derivatives, a class of curcumin analogs with demonstrated anti-cancer properties.[1][2]

Synthesis and Mechanistic Insights

While a dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on well-established organic transformations. The proposed pathway involves a three-step sequence commencing from a suitable vanillin derivative: allylation, a thermally induced Claisen rearrangement, and a final propylation step via Williamson ether synthesis.

Proposed Synthetic Pathway

The logical synthetic approach is outlined below. This multi-step process is designed for efficiency and control over the final product's structure.

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of the Starting Material - 4-Hydroxy-3-methoxy-5-propoxybenzaldehyde

Protocol 2: Allylation of 4-Hydroxy-3-methoxy-5-propoxybenzaldehyde

This step involves the etherification of the phenolic hydroxyl group with an allyl halide.

-

Materials: 4-Hydroxy-3-methoxy-5-propoxybenzaldehyde, allyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a solution of 4-hydroxy-3-methoxy-5-propoxybenzaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add allyl bromide (1.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-allyloxy-3-methoxy-5-propoxybenzaldehyde.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 3: Claisen Rearrangement

This key step introduces the allyl group onto the aromatic ring via a[3][3]-sigmatropic rearrangement.[4][5] Microwave-assisted heating can significantly accelerate this reaction.[6]

-

Materials: 4-Allyloxy-3-methoxy-5-propoxybenzaldehyde, N-methyl-2-pyrrolidone (NMP).

-

Procedure:

-

Dissolve the 4-allyloxy-3-methoxy-5-propoxybenzaldehyde (1 equivalent) in NMP in a microwave-safe vessel.

-

Irradiate the mixture in a microwave reactor at 200°C for a specified time (e.g., 3 hours, optimization may be required).[6]

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After completion, cool the reaction mixture and dilute with water.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 3-allyl-4-hydroxy-5-methoxybenzaldehyde by column chromatography.

-

Protocol 4: Propylation via Williamson Ether Synthesis

The final step involves the propylation of the newly formed phenolic hydroxyl group.[6][7]

-

Materials: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde, propyl bromide, potassium carbonate, acetone or dimethylformamide (DMF).

-

Procedure:

-

Dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in acetone or DMF.

-

Add anhydrous potassium carbonate (1.5 equivalents) and stir the suspension.

-

Add propyl bromide (1.2 equivalents) dropwise.

-

Heat the mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction, filter the solids, and concentrate the filtrate.

-

Purify the final product, this compound, by column chromatography.

-

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is crucial for its use in further synthetic applications. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 876709-19-2 | |

| Molecular Formula | C₁₄H₁₈O₃ | |

| Molecular Weight | 234.29 g/mol | |

| IUPAC Name | 3-methoxy-5-(prop-2-en-1-yl)-4-propoxybenzaldehyde | |

| XLogP3 | 3.3 | |

| Topological Polar Surface Area | 35.5 Ų |

Predicted Spectroscopic Data

¹H NMR Spectroscopy:

-

Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.0 ppm.

-

Aromatic Protons: Two singlets are anticipated for the two protons on the benzene ring, likely in the range of δ 7.0-7.5 ppm.

-

Allyl Group (-CH₂-CH=CH₂): This group will exhibit a characteristic pattern: a doublet for the methylene protons adjacent to the ring (around δ 3.4 ppm), a multiplet for the methine proton (around δ 5.9-6.1 ppm), and two doublets for the terminal vinyl protons (around δ 5.0-5.2 ppm).

-

Propoxy Group (-O-CH₂-CH₂-CH₃): A triplet for the methylene protons attached to the oxygen (around δ 4.0 ppm), a sextet for the central methylene protons (around δ 1.8 ppm), and a triplet for the terminal methyl protons (around δ 1.0 ppm).

-

Methoxy Group (-OCH₃): A sharp singlet is expected around δ 3.9 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-195 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbons bearing the oxygen substituents will be the most downfield.

-

Allyl Group Carbons: Signals around δ 137 ppm (C=C), δ 116 ppm (=CH₂), and δ 34 ppm (-CH₂-Ar).

-

Propoxy Group Carbons: Signals around δ 70 ppm (-O-CH₂-), δ 22 ppm (-CH₂-), and δ 10 ppm (-CH₃).

-

Methoxy Carbon: A signal around δ 56 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=C Stretch (Aromatic and Alkene): Medium intensity bands around 1600 cm⁻¹ and 1580 cm⁻¹.

-

C-O Stretch (Ethers): Strong bands in the region of 1200-1275 cm⁻¹ and 1000-1150 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 234.1256.

-

Fragmentation: Common fragmentation patterns would involve the loss of the aldehyde proton (M-1), the propoxy group (M-59), and cleavage of the allyl chain.

Applications in Drug Discovery: A Precursor to Anti-Cancer Agents

A significant application of this compound is its use as a precursor in the synthesis of curcumin analogs, specifically 2,6-bis-benzylidene cyclohexanone derivatives. Curcumin, a natural polyphenol, exhibits potent anti-inflammatory, antioxidant, and anti-cancer properties, but its clinical utility is hampered by poor bioavailability.[3] The synthesis of analogs with modified physicochemical properties is a key strategy to overcome these limitations.[3]

Synthesis of 2,6-bis(3-allyl-5-methoxy-4-propoxy-benzylidene)cyclohexanone

The synthesis of these curcumin analogs is typically achieved through a base-catalyzed aldol condensation reaction between two equivalents of the substituted benzaldehyde and one equivalent of cyclohexanone.

Caption: Synthesis of a curcumin analog via aldol condensation.

Protocol 5: Synthesis of the Curcumin Analog

-

Materials: this compound, cyclohexanone, sodium hydroxide (NaOH) or potassium hydroxide (KOH), ethanol.

-

Procedure:

-

Dissolve this compound (2 equivalents) and cyclohexanone (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of NaOH or KOH with stirring.

-

Allow the reaction to stir at room temperature until a precipitate forms. The reaction progress can be monitored by TLC.

-

Collect the solid product by vacuum filtration and wash with cold ethanol and water to remove excess base.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2,6-bis(3-allyl-5-methoxy-4-propoxy-benzylidene)cyclohexanone.

-

Biological Activity and Mechanism of Action

Curcumin and its analogs exert their anti-cancer effects through the modulation of multiple cellular signaling pathways.[8][9] These compounds have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[1][2]

One of the primary targets of curcuminoids is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a crucial role in inflammation, cell survival, and proliferation.[3][8] By inhibiting NF-κB, these compounds can downregulate the expression of genes involved in tumor growth and metastasis.

Caption: Simplified mechanism of action of curcumin analogs in cancer cells.

Studies on various 2,6-bis(benzylidene)cyclohexanone derivatives have demonstrated significant cytotoxic activity against a range of human tumor cell lines, including those of the breast, colon, and leukemia.[1][2][10] The specific substitution pattern on the benzylidene rings is crucial for optimizing the cytotoxic potency and selectivity against cancer cells over normal cells.[1]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of medicinal chemistry. The synthetic route outlined in this guide, leveraging the Claisen rearrangement and Williamson ether synthesis, provides a reliable method for its preparation. The true value of this compound lies in its role as a precursor to novel curcumin analogs, such as 2,6-bis-benzylidene cyclohexanones, which have shown promise as potent and selective anti-cancer agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

- Vosooghi, M., et al. (2013). Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study. DARU Journal of Pharmaceutical Sciences, 21(1), 34.

- Aggarwal, B. B., et al. (2011). Perspectives on Chemopreventive and Therapeutic Potential of Curcumin Analogs in Medicinal Chemistry. Mini reviews in medicinal chemistry, 11(5), 377-393.

- Anand, P., et al. (2008). A Review of Curcumin and Its Derivatives as Anticancer Agents. Journal of clinical oncology, 26(26), 4291-4293.

- Dimmock, J. R., et al. (2000). Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds. European journal of medicinal chemistry, 35(11), 967-977.

- He, Y., et al. (2021). Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs. International journal of biological sciences, 17(1), 125-136.

- Salehi, B., et al. (2023).

- Journal of Chemical Reviews. (2021). Chemistry, Molecular Mechanisms, and Therapeutic Potential of Curcumin in Cancer Therapy. Journal of Chemical Reviews, 3(2), 114-130.

-

Chegg. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

- Dimmock, J. R., et al. (2005). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. Bioorganic & medicinal chemistry, 13(12), 3941-3949.

- Dimmock, J. R., et al. (1976). Evaluation of 2-benzylidenecyclohexanones and 2,6-bis(benzylidene)cyclohexanones for Antitumor and Cytotoxic Activity and as Inhibitors of Mitochondrial Function in Yeast: Metabolism Studies of (E)-2-benzylidenecyclohexanone. Journal of pharmaceutical sciences, 65(4), 538-543.

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Bartleby. (n.d.). Experiment 8 Phenol Alkylation. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of 2-benzylidenecyclohexanones and 2,6-bis(benzylidene)cyclohexanones for antitumor and cytotoxic activity and as inhibitors of mitochondrial function in yeast: metabolism studies of (E)-2-benzylidenecyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perspectives on Chemopreventive and Therapeutic Potential of Curcumin Analogs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Allyl-5-methoxy-4-propoxy-benzaldehyde

Abstract: This document provides a detailed technical overview of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde, a key benzaldehyde derivative utilized in advanced organic synthesis and medicinal chemistry. We will explore its formal nomenclature, physicochemical properties, and a detailed, field-proven synthetic pathway, including mechanistic insights and step-by-step protocols. Furthermore, this guide covers the expected analytical characterization, significant applications in drug discovery and other industries, and essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this versatile chemical intermediate.

Nomenclature and Physicochemical Properties

IUPAC and Common Names

The formal nomenclature for a chemical compound is critical for unambiguous identification in scientific literature and databases. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 3-methoxy-5-prop-2-enyl-4-propoxybenzaldehyde .[1] However, it is more commonly referred to in laboratory and commercial settings by the semi-systematic name This compound .[1][2][3]

Chemical Identifiers

For precise documentation and database retrieval, the following identifiers are assigned to this compound:

| Identifier | Value | Source |

| CAS Number | 876709-19-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₈O₃ | [1][2][3] |

| Molecular Weight | 234.30 g/mol | [2] |

| InChI Key | FZBZSICHGJRTAK-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and potential applications. Below is a summary of predicted and known properties.

| Property | Value | Notes |

| Appearance | Expected to be a liquid | |

| Density | ~1.034 g/cm³ (Predicted) | [2] |

| Boiling Point | ~345.1 °C at 760 mmHg (Predicted) | [2] |

| Purity | Typically available at ≥95% | |

| Storage | Store at room temperature in a tightly sealed container |

Synthesis and Mechanistic Insights

The synthesis of this compound is not commonly detailed as a single procedure. However, a robust and logical pathway can be constructed from well-established, high-yield reactions, demonstrating a common strategy in medicinal chemistry: the sequential modification of a readily available precursor. The proposed synthesis is a two-stage process beginning with 4-(allyloxy)-3-methoxybenzaldehyde.

Strategic Approach

The core strategy involves two canonical reactions in organic chemistry:

-

Claisen Rearrangement: This thermally-induced pericyclic reaction is an exceptionally reliable and atom-economical method for achieving ortho-allylation of a phenol from its corresponding allyl phenyl ether. It provides regiochemical control, placing the allyl group adjacent to the position formerly holding the ether linkage.

-

Williamson Ether Synthesis: Following the rearrangement, the newly formed phenolic hydroxyl group is alkylated. This classic Sₙ2 reaction is a cornerstone of ether synthesis, chosen here for its efficiency in forming the target propoxy group using a suitable propyl halide and a non-nucleophilic base.

Synthetic Workflow Diagram

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Stage 1 - Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde

This protocol is adapted from established methodologies for Claisen rearrangement.[4]

-

Objective: To synthesize the key phenolic intermediate via thermal rearrangement.

-

Materials:

-

4-(Allyloxy)-3-methoxybenzaldehyde

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane

-

Saturated NaCl solution (brine)

-

Anhydrous sodium sulfate

-

Microwave reactor or oil bath

-

Standard glassware for extraction and purification

-

-

Procedure:

-

Dissolve 4-(allyloxy)-3-methoxybenzaldehyde (e.g., 5 g, 26 mmol) in NMP (20 mL) in a microwave-safe reaction vessel.

-

Heat the reaction mixture to 200 °C using microwave irradiation and hold for 3 hours.[4] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).[5]

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure intermediate as a white solid.

-

Experimental Protocol: Stage 2 - Propoxylation via Williamson Ether Synthesis

This protocol employs standard conditions for etherifying a phenol.

-

Objective: To introduce the propoxy group at the C4 position.

-

Materials:

-

3-Allyl-4-hydroxy-5-methoxybenzaldehyde (from Stage 1)

-

Anhydrous potassium carbonate (K₂CO₃)

-

1-Iodopropane or 1-Bromopropane

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Standard reflux and extraction glassware

-

-

Procedure:

-

In a round-bottom flask, suspend 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) and anhydrous K₂CO₃ (1.5 equivalents) in acetone.

-

Add 1-iodopropane (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

After cooling to room temperature, filter off the solid potassium carbonate.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.

-

If necessary, purify the product by column chromatography to achieve high purity.

-

Spectroscopic and Analytical Characterization

Structural confirmation of the final product is essential. While experimental spectra should be acquired, the expected data can be predicted based on the compound's functional groups.

| Technique | Expected Characteristics |

| ¹H NMR | - Aldehydic proton (CHO): A singlet at ~9.8 ppm. - Aromatic protons: Two singlets in the aromatic region (~7.0-7.5 ppm). - Allyl group protons: Characteristic signals for vinyl (~5.0-6.0 ppm) and methylene (~3.4 ppm) protons. - Propoxy group protons: Signals for O-CH₂, CH₂, and CH₃ (~4.0, 1.8, and 1.0 ppm respectively). - Methoxy group protons: A singlet at ~3.9 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal at ~191 ppm. - Aromatic carbons: Signals between ~110-160 ppm. - Alkoxy and Alkyl carbons: Signals in the upfield region corresponding to the allyl, propoxy, and methoxy groups. |

| IR Spectroscopy | - C=O stretch (aldehyde): A strong, sharp peak around 1690 cm⁻¹. - C-O stretch (ethers): Strong peaks in the 1200-1270 cm⁻¹ region. - C=C stretch (alkene): A peak around 1640 cm⁻¹. - =C-H bend (alkene): Peaks around 910-990 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of 234.30 (e.g., m/z = 234.1256 for [M]⁺). |

Applications in Research and Development

This compound is not an end-product but a valuable building block. Its unique combination of functional groups—an aldehyde for condensation reactions, an allyl group for diverse modifications, and tailored alkoxy groups for tuning solubility and electronic properties—makes it highly strategic.

Precursor for Anti-Cancer Agents

This compound serves as a critical precursor in the synthesis of novel 2,6-bis-benzylidene cyclohexanone derivatives.[2] These molecules are designed as less polar analogues of curcumin, a natural product with potent biological activity but poor bioavailability.[2] By replacing polar hydroxyl groups with methoxy and propoxy substituents, these analogues have demonstrated significantly enhanced cytotoxic effects against human cancer cell lines, inducing apoptosis and cell cycle arrest.[2]

Scaffold in Drug Discovery

Substituted benzaldehydes are foundational scaffolds for a wide array of therapeutics.[6] The structural motifs present in this molecule make it a promising starting point for:

-

PDE4 Inhibitors: For developing novel treatments for inflammatory diseases.[6]

-

Antimicrobial Compounds: The benzaldehyde core is present in many known antimicrobial agents.[6]

-

Hemoglobin Modulators: Investigated for potential applications in treating sickle cell disease by improving tissue oxygenation.[6]

Applications in Fragrance Development

Aromatic aldehydes are a well-established class of fragrance ingredients.[7] The complex structure of this molecule suggests it could contribute to nuanced olfactory profiles, blending spicy, sweet, and woody notes, making it a target for investigation in the fragrance industry.[7]

Application Pathways

Caption: Key application pathways for the title compound.

Safety and Handling

Proper handling of all chemicals is paramount to ensure laboratory safety. This compound possesses specific hazards that require appropriate precautions.

Hazard Identification

-

Health Hazards:

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[9]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound, systematically named 3-methoxy-5-prop-2-enyl-4-propoxybenzaldehyde, is a highly valuable and versatile synthetic intermediate. Its well-defined structure allows for strategic application in the synthesis of complex molecular targets, most notably in the development of next-generation curcumin analogues with enhanced anti-cancer properties. The logical, high-yield synthetic pathway, combined with its utility as a scaffold in broader drug discovery and other chemical industries, underscores its importance for research and development professionals. Adherence to strict safety protocols is essential when handling this irritant compound to ensure a safe and productive research environment.

References

-

This compound | C14H18O3 | CID 3152851. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound | C14H18O3 | CID 3152851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.ca [fishersci.ca]

A Technical Guide to the Synthesis of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde from Vanillin

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of vanilla bean extract, stands as one of the most significant bio-based platform chemicals due to its pleasant aroma and versatile chemical functionality.[1][2][3] Its aromatic ring, adorned with hydroxyl, methoxy, and aldehyde groups, provides multiple reaction sites for chemical modification, making it a prized starting material in the synthesis of pharmaceuticals, polymers, and fine chemicals.[4][5][6] This guide provides an in-depth, technically-focused protocol for the multi-step synthesis of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde, a complex vanillin derivative, designed for researchers and professionals in drug development and synthetic chemistry.

The synthetic strategy detailed herein is a logical three-step sequence, leveraging fundamental and powerful reactions in organic chemistry:

-

O-Allylation: A Williamson ether synthesis to install an allyl group onto the phenolic oxygen of vanillin.

-

Claisen Rearrangement: A thermal, pericyclic[7][7]-sigmatropic rearrangement to migrate the allyl group from the oxygen to a carbon on the aromatic ring, forming a new C-C bond.

-

O-Propoxylation: A second Williamson ether synthesis to convert the newly re-formed hydroxyl group into a propoxy ether.

This pathway exemplifies how a simple, renewable feedstock like vanillin can be elaborated into a more complex molecular architecture with tailored properties. Each step is presented with a detailed rationale for the chosen methodology, a step-by-step protocol, and mechanistic insights to ensure both reproducibility and a deep understanding of the chemical transformations.

Overall Synthetic Workflow

The transformation from vanillin to the target molecule proceeds through two key intermediates. The complete workflow is outlined below.

Caption: Three-step synthesis of the target compound from vanillin.

Step 1: O-Allylation of Vanillin via Williamson Ether Synthesis

Principle and Rationale

The first step involves the conversion of the phenolic hydroxyl group of vanillin into an allyl ether. The Williamson ether synthesis is the classic and most efficient method for this transformation.[8] The reaction proceeds via an SN2 mechanism.[9] A base, typically potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide), displacing the halide and forming the ether linkage.[10][11]

The choice of a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), is crucial as it effectively dissolves the reagents and promotes the SN2 pathway without interfering with the nucleophile.[10][12] The addition of a catalytic amount of potassium iodide can accelerate the reaction, particularly if allyl chloride is used, through the in-situ formation of the more reactive allyl iodide (Finkelstein reaction).[13]

Experimental Protocol: Synthesis of 4-Allyloxy-3-methoxybenzaldehyde (Intermediate 1)

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable solvent such as acetone or DMF (approx. 10 mL per gram of vanillin).

-

Addition of Alkylating Agent: While stirring the suspension, add allyl bromide (1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (for acetone, ~60°C; for DMF, a lower temperature of 50-60°C is often sufficient) and maintain for 3-5 hours.[14] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the vanillin spot has been completely consumed.

-

Work-up: After cooling to room temperature, filter the solid K₂CO₃ and wash it with a small amount of the solvent. Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting crude residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then a saturated brine solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude 4-allyloxy-3-methoxybenzaldehyde. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Step 2: Aromatic Claisen Rearrangement

Principle and Rationale

The Claisen rearrangement is a powerful, thermally-driven carbon-carbon bond-forming reaction.[15] It is classified as a[7][7]-sigmatropic rearrangement, a concerted pericyclic reaction that proceeds through a highly ordered, six-membered cyclic transition state.[16][17] When 4-allyloxy-3-methoxybenzaldehyde is heated, the allyl group migrates from the ether oxygen to an ortho position on the aromatic ring.[18]

Two ortho positions are available: C-3 and C-5. The C-3 position is sterically hindered by the adjacent methoxy group. Consequently, the rearrangement occurs exclusively at the unsubstituted C-5 position.[19] The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly undergoes a proton shift (tautomerization) to re-establish the thermodynamically favorable aromatic ring, yielding 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[17] This reaction is typically performed at high temperatures (180-220°C), often in a high-boiling solvent like N,N-diethylaniline or N-methyl-2-pyrrolidone (NMP), or even neat (without solvent).[20]

Mechanism:[7][7]-Sigmatropic Shift and Tautomerization

Caption: Mechanism of the aromatic Claisen rearrangement.

Experimental Protocol: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (Intermediate 2)

-

Reaction Setup: Place 4-allyloxy-3-methoxybenzaldehyde (1.0 eq.) in a flask equipped for high-temperature reaction (e.g., with a reflux condenser and nitrogen inlet). A high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) can be used (approx. 4 mL per gram of substrate).[20]

-

Heating: Heat the reaction mixture to 200°C under a nitrogen atmosphere for 3 hours. Microwave irradiation can also be employed to reduce reaction times.[20]

-

Monitoring: Follow the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).[20]

-

Purification: Combine the organic extracts, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the pure 3-allyl-4-hydroxy-5-methoxybenzaldehyde as a solid.[20]

Step 3: O-Propoxylation of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde

Principle and Rationale

The final step is another Williamson ether synthesis, analogous to the first step.[21] The phenolic hydroxyl group of the rearranged intermediate is deprotonated by a base (K₂CO₃) to form a nucleophilic phenoxide. This phenoxide then reacts with an electrophilic propyl source, typically 1-bromopropane or 1-iodopropane, in an S₁2 reaction to form the desired propoxy ether.[12] The use of a primary alkyl halide like 1-bromopropane is essential to ensure the S₁2 pathway dominates over the competing E2 elimination reaction, which can become significant with secondary or tertiary halides.[8][9]

Experimental Protocol: Synthesis of this compound (Final Product)

-

Reagent Setup: In a round-bottom flask with a stirrer and reflux condenser, combine 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1.0 eq.), anhydrous K₂CO₃ (2.0 eq.), and a solvent like acetone or DMF.

-

Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq.) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Step 1. After extraction and drying, the solvent is removed under vacuum. The final product, this compound, can be purified by column chromatography to yield a liquid or low-melting solid.[22]

Quantitative Data Summary

| Step | Reactant | M.W. ( g/mol ) | Molar Eq. | Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield |

| 1 | Vanillin | 152.15 | 1.0 | Allyl bromide (1.2 eq.), K₂CO₃ (2.0 eq.) | Acetone | 60 | 3-5 | >90% |

| 2 | 4-Allyloxy-3-methoxybenzaldehyde | 192.21 | 1.0 | None (or high-boiling solvent) | NMP | 200 | 3 | ~92%[20] |

| 3 | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | 192.21 | 1.0 | 1-Bromopropane (1.2 eq.), K₂CO₃ (2.0 eq.) | Acetone | 60 | 4-6 | >90% |

Note: Yields are estimates based on literature for similar transformations and may vary based on experimental conditions and scale.

Conclusion

This guide outlines a robust and logical three-step synthesis to transform the simple, renewable feedstock vanillin into the more complex, functionalized molecule this compound. The sequence employs two cornerstone reactions of organic synthesis—the Williamson ether synthesis and the Claisen rearrangement—to methodically build the target structure. By providing detailed mechanistic rationale and field-tested protocols, this document serves as a comprehensive resource for chemists aiming to leverage vanillin as a versatile scaffold in the development of novel compounds for pharmaceutical and materials science applications.

References

- Wikipedia. Claisen rearrangement. [URL: https://en.wikipedia.org/wiki/Claisen_rearrangement]

- Al-Mokyna, F. H., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c02176]

- Srinivas, R., & Kumar, K. V. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-1122. [URL: https://pubmed.ncbi.nlm.nih.gov/10861977/]

- Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279. [URL: https://sphinxsai.com/2012/vol4-1/pharm/PHARM/pt=41(266-279)jm12.pdf]

- Organic Chemistry Portal. Claisen Rearrangement. [URL: https://www.organic-chemistry.org/namedreactions/claisen-rearrangement.shtm]

- Al-Mokyna, F. H., et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [URL: https://pubs.acs.org/doi/full/10.1021/acsomega.5c02176]

- NROChemistry. Claisen Rearrangement: Mechanism & Examples. [URL: https://www.nrochemistry.com/claisen-rearrangement/]

- Ryan, J. P., & O'Connor, P. R. (1952). The Claisen Rearrangement of Phenyl Allyl Ethers, Labeled with Carbon-14. Journal of the American Chemical Society, 74(23), 5866–5869. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01143a044]

- Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Review-on-the-Vanillin-derivatives-showing-Kumar-Singh/c30e37a242f319b9c96e21e8d4a9a0669b9a695e]

- BenchChem. The Burgeoning Bio-potential of Vanillin and its Derivatives: A Technical Guide. [URL: https://www.benchchem.

- Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.04%3A_Reactions_of_Ethers_-_Claisen_Rearrangement]

- Berski, S., & Gordon, A. J. (2017). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry, 41(19), 10793-10801. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/nj/c7nj02137k]

- BYJU'S. Claisen Rearrangement. [URL: https://byjus.com/chemistry/claisen-rearrangement/]

- BipChemTech. (2022). Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET. YouTube. [URL: https://www.youtube.

- Echemi. This compound. [URL: https://www.echemi.com/products/876709-19-2.html]

- Rakotovelo, W., et al. (2021). Optimization of the chemical parameters for the allylation of vanillin. ResearchGate. [URL: https://www.researchgate.

- Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [URL: https://assets.cambridge.org/97881759/68295/excerpt/9788175968295_excerpt.pdf]

- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. [URL: https://www.researchgate.

- BenchChem. This compound | CAS 876709-19-2. [URL: https://www.benchchem.com/product/b1224855]

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]

- Chemistry Steps. The Williamson Ether Synthesis. [URL: https://www.chemistrysteps.com/the-williamson-ether-synthesis/]

- ChemTalk. Williamson Ether Synthesis. [URL: https://chemistrytalk.org/williamson-ether-synthesis/]

- Sigma-Aldrich. 3-allyl-5-methoxy-4-propoxybenzaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/chembridge/ch4102151785]

- PubChem. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3144091]

- Wikipedia. Williamson ether synthesis. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3152851]

- Smolecule. Buy 4-Hydroxy-3-propoxybenzaldehyde | 110943-74-3. [URL: https://www.smolecule.com/cas-110943-74-3-4-hydroxy-3-propoxybenzaldehyde]

- BenchChem. Application Notes and Protocols: 3-Allyl-5-ethoxy-4-methoxybenzaldehyde as a Versatile Building Block. [URL: https://www.benchchem.com/appnote/b1224854]

- ChemicalBook. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis. [URL: https://www.chemicalbook.

- PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [URL: https://www.prepchem.com/synthesis-of-vanillin]

- Abualreish, M. J. A., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. ResearchGate. [URL: https://www.researchgate.net/publication/326154142_Synthesis_and_Structural_Elucidation_of_4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes]

- Kumar, V., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3401991/]

- Rhodium.ws. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. [URL: http://www.rhodium.ws/chemistry/tmb.

- ResearchGate. Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). [URL: https://www.researchgate.net/figure/Green-synthesis-of-4-hydroxy-3-methoxybenzaldehyde-Schiff-bases-V1-V3_fig1_281285227]

- ResearchGate. Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). [URL: https://www.researchgate.net/figure/Green-synthesis-of-4-Hydroxy-3-methoxybenzaldehyde-Schiff-bases-S1-S3_fig1_267727144]

- ResearchGate. Predicted mechanism for O-alkylated reactions of vanillin (I). [URL: https://www.researchgate.net/figure/Predicted-mechanism-for-O-alkylated-reactions-of-vanillin-I_fig4_379963212]

- ResearchGate. (A): Alkylation of the vanillin moiety through the hydroxyl functional group. [URL: https://www.researchgate.net/figure/A-Alkylation-of-the-vanillin-moiety-through-the-hydroxyl-functional-group-B_fig11_359333333]

- SciSpace. (2021). Synthesis of new vanillin derivatives from natural eugenol. [URL: https://typeset.

- PubChem. 4-Hydroxy-3-methoxybenzaldehyde-d3. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10749408]

- Liu, J., et al. (2023). Strategies for improving the production of bio-based vanillin. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10400624/]

- Wikipedia. Vanillin. [URL: https://en.wikipedia.org/wiki/Vanillin]

- ResearchGate. Scheme of the investigated reaction: O-alkylation of vanillin with 1-bromobutane. [URL: https://www.researchgate.net/figure/Scheme-of-the-investigated-reaction-O-alkylation-of-vanillin-with-1-bromobutane_fig1_340801646]

- ResearchGate. Chemical structure of Vanillin (4-hydroxy-3-methoxybenzaldehyde). [URL: https://www.researchgate.net/figure/Chemical-structure-of-Vanillin-4-hydroxy-3-methoxybenzaldehyde_fig1_322676839]

- MedChemExpress. 4-Hydroxy-3-methoxy benzaldehyde-d3. [URL: https://www.medchemexpress.com/4-hydroxy-3-methoxy-benzaldehyde-d3.html]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Strategies for improving the production of bio-based vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 12. Buy 4-Hydroxy-3-propoxybenzaldehyde | 110943-74-3 [smolecule.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. byjus.com [byjus.com]

- 16. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 19. Claisen Rearrangement [organic-chemistry.org]

- 20. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 21. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 22. echemi.com [echemi.com]

Solubility Profile of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde: A Guide for Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde (CAS: 876709-19-2), a key chemical intermediate in the synthesis of novel therapeutics.[1] By examining its physicochemical properties and the underlying principles of solute-solvent interactions, this document offers predictive solubility data and a robust experimental protocol for its quantitative determination. This guide is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge required to effectively utilize this compound in various laboratory and development settings.

Introduction: Strategic Importance in Drug Discovery

This compound is a synthetic benzaldehyde derivative that has emerged as a critical precursor in medicinal chemistry.[1] Its primary application lies in the synthesis of 2,6-bis-benzylidene cyclohexanone derivatives, which are being investigated as less polar, and therefore potentially more bioavailable, analogues of curcumin.[1] These novel curcumin analogues have demonstrated significant in vitro anti-cancer activity, including the induction of apoptosis and cell cycle arrest in human gastric and esophageal cancer cell lines.[1]

The successful synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) derived from this intermediate are fundamentally dependent on a thorough understanding of its solubility. The choice of solvent impacts reaction kinetics, yield, and purity during synthesis, and is paramount for subsequent steps such as crystallization, chromatography, and the preparation of dosing solutions for pharmacological assays. This guide provides the necessary framework for making informed decisions regarding solvent selection.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is governed by its molecular structure and physical properties. The key physicochemical descriptors for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 876709-19-2 | [1][2] |

| Molecular Formula | C₁₄H₁₈O₃ | [1][3] |

| Molecular Weight | 234.29 g/mol | [3][4] |

| Physical Form | Liquid (at room temperature) | [2] |

| XLogP3 (Lipophilicity) | 3.3 | [3][4] |

| Topological Polar Surface Area | 35.5 Ų | [3][4] |

| Hydrogen Bond Acceptor Count | 3 | [3][4] |

| Rotatable Bond Count | 7 | [4] |

Expert Analysis:

The molecular structure is key to understanding its solubility. The presence of a benzaldehyde core with ether linkages (methoxy and propoxy) and an allyl group results in a molecule of intermediate polarity.

-

Lipophilic Character: The XLogP3 value of 3.3 indicates a significant nonpolar character, predicting favorable solubility in lipophilic (oil-like) or moderately polar organic solvents.[3][4] The aromatic ring and the alkyl chains of the propoxy and allyl groups are the primary contributors to this lipophilicity.

-

Polar Character: The aldehyde carbonyl group and the two ether oxygen atoms are capable of acting as hydrogen bond acceptors, contributing a polar aspect to the molecule.[3][4] This allows for dipole-dipole interactions with polar solvents.

-

Water Solubility: General principles for aldehydes and ketones suggest that water solubility decreases significantly as the carbon-to-oxygen ratio increases.[5][6] With 14 carbon atoms and only 3 oxygen atoms, this compound is expected to have very low solubility in water, a prediction supported by data on structurally similar compounds.[7]

The diagram below illustrates the balance of polar and nonpolar regions within the molecule.

Caption: Molecular regions influencing solubility.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like" and the physicochemical analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in synthesis and purification.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Soluble | The molecule's significant nonpolar surface area (aromatic ring, allyl, propoxy) will interact favorably with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Very Soluble | These solvents can engage in dipole-dipole interactions with the aldehyde and ether groups while also solvating the nonpolar regions. Analogous compounds show good solubility in acetone.[7] |

| Polar Protic | Ethanol, Methanol | Soluble | The alkyl portions of these alcohols can solvate the nonpolar parts of the molecule, while the hydroxyl group can interact with the polar functionalities. Analogous compounds show good solubility in ethanol.[7] |

| Aqueous | Water | Insoluble / Very Sparingly Soluble | The large, nonpolar carbon backbone outweighs the polar contributions of the three oxygen atoms, preventing effective hydration.[5][6] |

Standard Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility and obtaining a true thermodynamic solubility value.

-

Equilibration Time: Achieving a saturated solution is not instantaneous. A sufficient equilibration time (24-48 hours) is necessary to ensure the system has reached a dynamic equilibrium between the dissolved and undissolved solute.

-

Purity of Compound: The starting material should be of high purity (≥95%) as impurities can significantly alter measured solubility.[2]

-

Method of Analysis: A sensitive and specific analytical method like HPLC-UV is required to accurately quantify the low concentrations expected in poorly solvating media and to differentiate the analyte from any solvent-related impurities.

Experimental Workflow Diagram:

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology:

-

Preparation: Place a known volume (e.g., 2.0 mL) of the selected organic solvent into a series of glass vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to create a visible slurry. This ensures that the solution will reach saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a glass syringe. Immediately attach a chemically resistant (e.g., PTFE) 0.45 µm syringe filter and dispense the clear, saturated solution into a clean vial. Self-Validation: Filtration is critical to remove microscopic undissolved particles that would falsely elevate the measured concentration.

-

Dilution: Accurately perform and record a serial dilution of the filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a calibration curve prepared from a known stock solution of the compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factors. This final value represents the solubility of the compound in that solvent at the specified temperature.

Conclusion and Practical Implications

This compound is a molecule with intermediate polarity and significant lipophilic character. It exhibits high solubility in common polar aprotic and nonpolar organic solvents, with moderate solubility in polar protic solvents like ethanol. Its solubility in aqueous media is predicted to be extremely low. This solubility profile makes it well-suited for standard organic synthesis procedures, allowing for a wide range of potential reaction and purification solvents. For researchers in drug development, this data is crucial for designing synthetic routes, developing purification strategies (e.g., anti-solvent crystallization), and preparing stock solutions for biological screening. The provided experimental protocol offers a reliable method for obtaining precise quantitative data to support these critical activities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

University of Thi-Qar. (2021, July 16). Experimental No. (13) Aldehydes and ketones. Retrieved from [Link]

-

University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-allyl-5-methoxy-4-propoxybenzaldehyde | 876709-19-2 [sigmaaldrich.com]

- 3. This compound | C14H18O3 | CID 3152851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Benzaldehydes

Introduction

Substituted benzaldehydes are a cornerstone class of aromatic carbonyl compounds, pivotal as intermediates and building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, fragrances, and dyes.[1] Their rich reactivity stems from the interplay between the electrophilic carbonyl carbon and the electronically tunable benzene ring.[1] Understanding the nuanced effects of substituents on the physical and chemical properties of the benzaldehyde scaffold is paramount for researchers, scientists, and drug development professionals aiming to design and optimize synthetic strategies.

This technical guide provides a comprehensive exploration of the structure-property relationships in substituted benzaldehydes. It moves beyond a simple cataloging of data to explain the underlying principles that govern their behavior, offering field-proven insights into experimental design and interpretation.

The Influence of Substituents: Electronic and Steric Effects

The reactivity and physical properties of a substituted benzaldehyde are fundamentally dictated by the nature of the substituent on the aromatic ring. These substituents exert their influence through a combination of electronic (inductive and resonance) and steric effects.

-

Electronic Effects : These effects alter the electron density distribution within the molecule.

-

Electron-Donating Groups (EDGs) , such as alkoxy (-OR), amino (-NR₂), and alkyl (-R) groups, increase the electron density on the benzene ring and the carbonyl group through resonance and/or inductive effects. This generally decreases the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.

-

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), halo (-X), and carbonyl (-COR) groups, decrease the electron density on the ring and the carbonyl group.[2] This enhances the electrophilicity of the carbonyl carbon, increasing its reactivity towards nucleophiles.[2]

-

-

Steric Effects : The size of the substituent, particularly at the ortho position, can hinder the approach of reactants to the carbonyl group, thereby slowing down reaction rates. This steric hindrance can also influence the conformational preferences of the molecule.

The Hammett Equation: Quantifying Substituent Effects

The electronic influence of meta- and para-substituents on the reactivity of aromatic compounds can be quantitatively described by the Hammett equation.[3] This linear free-energy relationship correlates the reaction rates or equilibrium constants of a series of reactions with the electronic nature of the substituents.[3]

The equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ [3]

Where:

-

k or K is the rate or equilibrium constant for the substituted reactant.

-

k₀ or K₀ is the constant for the unsubstituted reactant (R=H).[3]

-

σ (sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para).

-

ρ (rho) is the reaction constant , which depends on the type of reaction and its sensitivity to electronic effects.[3]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction.[2][4]

Physical Properties of Substituted Benzaldehydes

The physical properties of substituted benzaldehydes, such as melting point, boiling point, and solubility, are significantly influenced by the nature and position of the substituents. These properties are critical for purification, reaction condition selection, and formulation.

Melting and Boiling Points

Substituents affect melting and boiling points through their influence on molecular weight, polarity, and intermolecular forces (dipole-dipole interactions, hydrogen bonding, and van der Waals forces).

| Substituent | Position | Melting Point (°C) | Boiling Point (°C) |

| -H | - | -26 | 178.1 |

| -CH₃ | ortho | -39 | 199 |

| -CH₃ | meta | - | 199-200 |

| -CH₃ | para | - | 204-205 |

| -OCH₃ | ortho | 37-39 | 248 |

| -OCH₃ | meta | 2.5 | 240-243 |

| -OCH₃ | para | -1 | 248 |

| -NO₂ | ortho | 42-44 | 268 |

| -NO₂ | meta | 55-58 | 285-290 |

| -NO₂ | para | 103-106 | 279 |

| -Cl | ortho | 11 | 209-211 |

| -Cl | meta | 17-19 | 213-214 |

| -Cl | para | 46-49 | 213-214 |

| -OH | ortho | -7 | 196-197 |

| -OH | meta | 104-107 | 240 |

| -OH | para | 114-117 | 245 |

Note: Data compiled from various chemical supplier databases. Values can vary slightly.

Solubility

The solubility of substituted benzaldehydes depends on the balance between the polarity of the substituent and the overall hydrophobicity of the molecule. Benzaldehyde itself is only slightly soluble in water but is miscible with many organic solvents like alcohols and ethers.[5][6]

-

Polar Substituents : Groups capable of hydrogen bonding, such as hydroxyl (-OH) and amino (-NH₂), can increase water solubility.

-

Halogen Substituents : Halogenation generally decreases water solubility due to an increase in molecular weight and a reduction in overall molecular polarity.[7] For example, the aqueous solubility of halogenated benzaldehydes follows the order: 4-Chlorobenzaldehyde > 4-Bromobenzaldehyde > 2,6-Dichlorobenzaldehyde.[7]

-

Solvent Effects : The choice of solvent is critical. The solubility of 4-(methylsulfonyl)benzaldehyde, for instance, increases with temperature and the proportion of acetonitrile in binary mixtures with alcohols.[8]

Spectroscopic Properties

Spectroscopic techniques are indispensable for the identification and characterization of substituted benzaldehydes.

Infrared (IR) Spectroscopy

The IR spectrum of a substituted benzaldehyde is characterized by several key absorptions:

-

C=O Stretch : A strong, sharp peak typically appears in the range of 1685-1740 cm⁻¹.[9] Conjugation with the aromatic ring lowers this frequency to around 1700-1710 cm⁻¹.[9][10][11] Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it.

-

Aldehydic C-H Stretch : Two weak to moderate bands, often referred to as a Fermi doublet, appear around 2720 cm⁻¹ and 2820 cm⁻¹.[9][10] The presence of the band near 2720 cm⁻¹ is particularly diagnostic for an aldehyde.[9]

-

Aromatic C=C Stretches : Medium intensity bands are observed in the 1500–1600 cm⁻¹ region.[10]

-

Aromatic C-H Stretches : Weak absorptions appear just above 3000 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The aldehydic proton is highly deshielded and appears as a singlet in a distinctive region of the spectrum, typically between δ 9.5 and 10.5 ppm.[12] The chemical shift of this proton can be influenced by the electronic nature of the ring substituents. The aromatic protons appear in the δ 7-8.5 ppm region, with their splitting patterns and chemical shifts providing information about the substitution pattern.

-

¹³C NMR : The carbonyl carbon gives a characteristic signal in the δ 190-205 ppm range.[12]

Chemical Properties and Reactivity

The chemical reactivity of substituted benzaldehydes is dominated by the chemistry of the carbonyl group and the aromatic ring.

Reactions at the Carbonyl Group

The primary reactions of the aldehyde functional group involve nucleophilic addition to the electrophilic carbonyl carbon. The rate and equilibrium of these reactions are highly sensitive to the electronic nature of the ring substituents.

Oxidation

Substituted benzaldehydes are readily oxidized to the corresponding benzoic acids.[13][14] Common oxidizing agents include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and even atmospheric oxygen, which can lead to the slow formation of benzoic acid upon storage.[15] The reaction is often facilitated by phase transfer catalysts.[13]

Experimental Protocol: Oxidation of p-Tolualdehyde to p-Toluic Acid

-

Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolualdehyde (5.0 g, 41.6 mmol) in 30 mL of acetone.

-

Oxidation : While stirring, slowly add a solution of potassium permanganate (7.9 g, 50 mmol) in 50 mL of water to the flask. The addition should be controlled to maintain a gentle reflux.

-

Reaction : After the addition is complete, continue stirring the mixture at room temperature for 1 hour. The purple color of the permanganate will be replaced by a brown precipitate of manganese dioxide.

-

Workup : Filter the reaction mixture to remove the manganese dioxide. Acidify the filtrate with concentrated HCl until it is acidic to litmus paper.

-

Isolation : The white precipitate of p-toluic acid is collected by vacuum filtration, washed with cold water, and dried.

Reduction

The formyl group can be easily reduced to a primary alcohol (-CH₂OH).[12][15] Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also a widely used method.

// Styling sub_benz [fillcolor="#FBBC05"]; benzoic_acid [fillcolor="#34A853"]; benzyl_alcohol [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } dot Caption: Redox reactions of substituted benzaldehydes.

Condensation Reactions

Substituted benzaldehydes are key substrates in various condensation reactions, which are fundamental for carbon-carbon bond formation.

-

Claisen-Schmidt Condensation : This is a crossed aldol condensation between a substituted benzaldehyde and an enolizable ketone (like acetophenone) or aldehyde in the presence of a base to form an α,β-unsaturated ketone (a chalcone).[2] Electron-withdrawing groups on the benzaldehyde ring generally increase the reaction rate and yield by enhancing the electrophilicity of the carbonyl carbon.[2]

-

Knoevenagel Condensation : This reaction involves the nucleophilic addition of an active methylene compound (e.g., malononitrile, malonic acid) to the benzaldehyde, followed by dehydration.[2] Similar to the Claisen-Schmidt condensation, the reaction is accelerated by electron-withdrawing substituents on the benzaldehyde.[2]

Experimental Protocol: Knoevenagel Condensation of p-Nitrobenzaldehyde with Malononitrile [2]

-

Materials : p-Nitrobenzaldehyde (1.00 mmol, 151 mg), malononitrile (1.00 mmol, 66 mg), deionized water (2 mL).

-

Procedure : In a glass vial, combine the p-nitrobenzaldehyde and malononitrile.

-

Add 2 mL of deionized water to the vial.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by TLC (typically complete within 30 minutes).

-

The product will precipitate from the aqueous solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

// Styling sub_benz [fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [fillcolor="#FBBC05"]; product [fillcolor="#34A853"]; } dot Caption: Generalized Knoevenagel condensation workflow.

-

Benzoin Condensation : In the presence of a cyanide or thiazolium salt catalyst, two molecules of an aromatic aldehyde can couple to form an α-hydroxyketone, known as a benzoin.[16] This reaction involves an "umpolung" (polarity reversal) of the carbonyl carbon.[16]

Reactions on the Aromatic Ring